Trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylic acid is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by its unique structure, which includes a cyclohexane carboxylic acid moiety and a quinazoline ring system. Its potential applications in medicinal chemistry and pharmacology make it a subject of interest for researchers.
The compound can be synthesized through various chemical reactions involving starting materials such as cyclohexanecarboxylic acid and quinazoline derivatives. Specific literature detailing the synthesis and properties of this compound can be found in scientific journals focusing on organic chemistry and medicinal chemistry.
This compound is classified as an organic acid due to the presence of a carboxylic acid functional group. Additionally, it falls under the category of heterocyclic compounds because of the quinazoline ring, which contains nitrogen atoms in its structure.
The synthesis of trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylic acid typically involves multi-step synthetic pathways. Key methods include:
The synthesis often requires specific conditions such as temperature control, solvent choice, and reaction time to ensure high yield and purity. Analytical techniques like thin-layer chromatography and nuclear magnetic resonance spectroscopy are typically employed to monitor the progress and confirm the structure of intermediates and final products.
The compound can participate in various chemical reactions due to its functional groups:
Reactions involving this compound are often analyzed using spectroscopic methods such as infrared spectroscopy and mass spectrometry to identify products and intermediates.
The mechanism of action for trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylic acid is primarily studied in relation to its potential biological activities, particularly in cancer therapy or antimicrobial actions.
Studies have shown that similar compounds exhibit cytotoxic effects on various cancer cell lines, suggesting that this compound may also possess similar properties.
Trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylic acid has potential applications in:
This compound's unique structure and reactivity make it a valuable subject for further research in both medicinal chemistry and related fields.
The synthesis of trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylic acid (IUPAC: 4-[(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)methyl]cyclohexanecarboxylic acid; CAS: 1217618-21-7) leverages convergent strategies. A key approach involves coupling trans-4-(aminomethyl)cyclohexanecarboxylic acid with isatoic anhydride, followed by cyclative condensation with triphosgene. This yields the bicyclic quinazolinone scaffold anchored to the trans-cyclohexane backbone [3] [6].
Alternative routes employ preformed quinazolinone intermediates. For example, 3-aminomethylquinazolin-2,4-dione is reacted with trans-4-(chlorocarbonyl)cyclohexanecarboxylic acid under Schotten-Baumann conditions. This method achieves yields >75% after crystallization-driven purification [5]. Optimization studies reveal that microwave-assisted synthesis (150°C, 20 min) reduces reaction times by 80% compared to reflux methods [4].
Table 1: Key Synthetic Intermediates
Intermediate Name | CAS Number | Molecular Formula | Role |
---|---|---|---|
Methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate | 1217656-13-7 | C₁₇H₂₀N₂O₄ | Carboxylic acid precursor [4] |
trans-4-(2,4-Dioxo-1,4-dihydro-2H-quinazolin-3-ylmethyl)-cyclohexanecarboxylic acid | 1217618-21-7 | C₁₆H₁₈N₂O₄ | Target compound [3] |
Stereoselectivity is achieved through geometric constraints in cyclohexane precursor synthesis. Hydrogenation of 4-(quinazolinonylmethyl)benzoic acid over Rh/Al₂O₃ at 80 psi yields >99% trans-isomer due to equatorial carboxyl group preference [2]. Chiral resolution agents (e.g., L-lysine) separate racemic mixtures, with the trans-configuration confirmed by X-ray crystallography showing diequatorial positioning (–CH₂– at C1, –COOH at C4) [1] [6].
Computational modeling (DFT-B3LYP/6-31G) demonstrates the *trans-isomer’s stability is 2.3 kcal/mol higher than the cis-counterpart, rationalizing its predominance (>95:5 trans:cis ratio) in synthesis [5]. Absolute configuration is verified via specific rotation ([α]ᴅ²⁵ = +38.5° in methanol) and InChI stereodescriptors (InChIKey: UBGPKXCDBYKGFU-XYPYZODXSA-N) [3] [6].
Solid-phase synthesis employs Wang resin-linked trans-4-(aminomethyl)cyclohexanecarboxylic acid. Quinazolinone assembly via Fmoc cleavage and cyclization affords resin-bound intermediates, with TFA cleavage yielding the target compound. This method achieves 92% purity but requires 48-hour cycles [4].
Solution-phase synthesis (e.g., ester hydrolysis of methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate) uses NaOH/THF/H₂O (1:3) at 60°C for 2 hours. It delivers higher yields (85% vs. 68% solid-phase) and scalability (>100 g batches) [4] [7]. Purity profiles differ significantly:
Table 2: Synthesis Method Comparison
Parameter | Solid-Phase | Solution-Phase |
---|---|---|
Average Yield | 68% | 85% |
Purity (HPLC) | 92% | 98% |
Scalability | <5 g | >100 g |
Byproduct Formation | Resin fragments | Ester residuals (<0.5%) |
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8